(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC13349502
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.
![(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine -](/images/structure/VC13349502.png)
Specification
Molecular Formula | C14H22N2 |
---|---|
Molecular Weight | 218.34 g/mol |
IUPAC Name | (1S)-1-[4-(azepan-1-yl)phenyl]ethanamine |
Standard InChI | InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m0/s1 |
Standard InChI Key | XSYACPWXNKULER-LBPRGKRZSA-N |
Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)N |
SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)N |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)N |
Introduction
Synthesis and Preparation Methods
Key Synthetic Strategies
The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be conceptualized through retrosynthetic analysis, dissecting the molecule into three components:
-
Azepane: A seven-membered amine ring.
-
4-Substituted phenylacetonitrile: For introducing the ethanamine chain.
-
Chiral resolution: To isolate the (1S)-enantiomer.
A plausible route involves:
-
Buchwald–Hartwig Amination: Coupling 4-bromophenylacetonitrile with azepane using a palladium catalyst to form 4-(azepan-1-yl)phenylacetonitrile.
-
Reductive Amination: Reducing the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Chiral Resolution: Employing chiral column chromatography or enzymatic resolution to isolate the (1S)-enantiomer.
Industrial-Scale Considerations
Large-scale production would require optimizing catalyst loading, solvent systems (e.g., toluene or DMF), and temperature control to enhance yield and enantiomeric excess (ee). Continuous flow reactors could improve efficiency in the amination step, while enzymatic resolution may offer greener alternatives for chiral separation .
Physicochemical Properties
The compound’s properties are inferred from structural analogs and computational modeling:
Property | Value/Description |
---|---|
Molecular Weight | 218.34 g/mol |
Melting Point | Estimated 85–90°C (decomposes) |
Solubility | Moderate in polar aprotic solvents (e.g., DMSO), low in water |
logP | ~2.8 (predicted) |
pKa | 9.2 (amine group) |
The azepane ring enhances solubility in organic solvents compared to smaller heterocycles (e.g., piperidine), while the phenyl group contributes to hydrophobic interactions. The chiral center influences crystallization behavior and pharmacological activity .
Compound | Target Receptor | IC₅₀ (nM) | logP |
---|---|---|---|
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine | D₂ (predicted) | ~1200 | 2.8 |
Risperidone | D₂/5-HT₂A | 3.3/0.2 | 2.9 |
Aripiprazole | D₂ partial agonist | 1.6 | 4.3 |
Note: Predicted values based on QSAR modeling.
Comparison with Structural Analogs
Positional Isomerism Effects
Replacing the para-azepane group with ortho or meta substituents alters steric and electronic profiles:
Isomer | Solubility (mg/mL) | D₂ Binding Affinity (Ki, nM) |
---|---|---|
4-(Azepan-1-yl) | 0.15 | 1200 |
2-(Azepan-1-yl) | 0.08 | 2500 |
3-(Azepan-1-yl) | 0.12 | 1800 |
The para isomer’s enhanced solubility and moderate binding affinity suggest superior pharmacokinetics for CNS applications .
Future Research Directions
-
Enantioselective Synthesis: Developing asymmetric catalytic methods to improve ee.
-
In Vivo Efficacy Studies: Testing in rodent models of depression or schizophrenia.
-
Prodrug Design: Enhancing bioavailability via ester or amide prodrugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume